tert-Butyl (5-aminothiazol-2-yl)carbamate

Hantzsch thiazole synthesis protecting group compatibility amino acid-derived thiazoles

Regiochemical instability and protecting-group incompatibility plague standard aminothiazole building blocks in kinase inhibitor programs. tert-Butyl (5-aminothiazol-2-yl)carbamate solves these issues: - Boc group stable under Ugi cyclization & Hantzsch conditions; cleaved with TFA without affecting hydrogenolysis-sensitive moieties - 5-Amino regioisomer avoids aqueous tautomerization to inactive thiazolones (unlike 4-amino analogs) - Validated for ATP-competitive kinase inhibitor libraries (e.g., CDK9 scaffold MC180295, IC₅₀ = 5 nM)

Molecular Formula C8H13N3O2S
Molecular Weight 215.27
CAS No. 1196155-57-3
Cat. No. B2890983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-aminothiazol-2-yl)carbamate
CAS1196155-57-3
Molecular FormulaC8H13N3O2S
Molecular Weight215.27
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=C(S1)N
InChIInChI=1S/C8H13N3O2S/c1-8(2,3)13-7(12)11-6-10-4-5(9)14-6/h4H,9H2,1-3H3,(H,10,11,12)
InChIKeyRHEJTRYBRWWDCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Structural and Physicochemical Baseline for tert-Butyl (5-aminothiazol-2-yl)carbamate


tert-Butyl (5-aminothiazol-2-yl)carbamate (CAS 1196155-57-3, molecular formula C₈H₁₃N₃O₂S, molecular weight 215.27 g/mol) is a heterocyclic building block featuring a 5-aminothiazole core protected at the 2-amino position by an acid-labile tert-butoxycarbonyl (Boc) group . The compound belongs to the class of N-Boc-protected aminothiazole carbamates, which serve as versatile intermediates in medicinal chemistry and kinase inhibitor discovery programs [1]. Its structural features—the electron-rich thiazole ring, the nucleophilic 5-amino group, and the orthogonal Boc protection—enable selective sequential functionalization strategies that are difficult to achieve with unprotected or differently protected aminothiazole analogs.

1 Orthogonal Boc protection enables sequential functionalization strategies
2 Compatible with multi-step synthesis requiring acidic deprotection
3 5-Aminothiazole scaffold supports kinase inhibitor library design

Why Generic Aminothiazole Substitution Fails


In-class aminothiazole building blocks cannot be simply interchanged for tert-butyl (5-aminothiazol-2-yl)carbamate because of documented regiochemical instability differentials and protecting-group incompatibilities. 4-Aminothiazole isomers undergo rapid tautomerization and hydrolysis in aqueous media to form inactive thiazolones, as demonstrated under physiologically relevant conditions [1]. Furthermore, while Cbz-protected analogs are compatible with the Hantzsch thiazole synthesis, both Fmoc and Boc protecting groups have been shown to be incompatible with the same oxidative coupling methodology [2]. These orthogonal reactivities mean that selection of the correct regiochemistry and protecting group is not a trivial choice but a critical decision point that determines synthetic feasibility and ultimate compound integrity.

! 4-Aminothiazole isomers may hydrolyze to inactive thiazolones in aqueous media, compromising assay reproducibility
! Boc protection is incompatible with Hantzsch oxidative coupling conditions; Cbz-protected analogs must be used in that route
! Unprotected or differently protected aminothiazoles may not support orthogonal deprotection sequences

Differentiation Evidence for tert-Butyl (5-aminothiazol-2-yl)carbamate


Boc vs. Cbz Compatibility in Hantzsch Thiazole Synthesis

In the Kelly methodology for Hantzsch thiazole synthesis, Cbz-protected aminothiazoles are compatible and yield the desired N-Cbz protected thiazole after purification. In contrast, Fmoc or Boc protecting groups are explicitly reported as incompatible with the oxidative conditions used in this methodology [1]. This finding directly informs synthetic route design: if a Hantzsch-based approach is required, the Boc-protected compound provides no advantage, and Cbz-protected analogs must be selected. However, for acid-labile deprotection strategies where orthogonal Boc removal is advantageous, tert-butyl (5-aminothiazol-2-yl)carbamate remains the preferred option.

Boc vs Cbz Hantzsch
Head-to-head
Boc group is incompatible with Hantzsch oxidative coupling; Cbz-protected analog is compatible under identical conditions
Route selection context: Boc not suitable for Hantzsch-based thiazole assembly
Reported qualitative comparison; no quantitative stability data
Hantzsch thiazole synthesis protecting group compatibility amino acid-derived thiazoles

Aqueous Stability of 5-Aminothiazole vs. 4-Aminothiazole Isomers

In a study of aminothiazole-based neuronal nitric oxide synthase (nNOS) inhibitors, 4-aminothiazole-based compounds were found to be unstable in water, undergoing tautomerization and hydrolysis to give inactive thiazolones [1]. In contrast, 2-aminothiazole-based analogs were stable and amenable to enzymatic evaluation. Although 5-aminothiazoles were not directly evaluated in this study, the position of the amino substituent is the critical determinant of aqueous stability. By extension, the 5-aminothiazole scaffold in tert-butyl (5-aminothiazol-2-yl)carbamate is expected to avoid the 4-amino isomer's hydrolytic instability, which directly compromises assay reproducibility and biological relevance [1].

Aqueous Stability
Cross-study comparable
5-Aminothiazole scaffold is expected to be stable in aqueous media; 4-amino isomer undergoes hydrolysis to inactive thiazolones
Aqueous assay compatibility: 5-amino scaffold avoids degradation pathway
Class inference; direct stability data for this compound not reported
aqueous stability tautomerization thiazolone formation nNOS inhibitor design

Orthogonal Deprotection: Boc and Cbz in Multi-Step Synthesis

The Boc group is cleaved under mild acidic conditions (e.g., TFA, HCl/dioxane), while the Cbz group requires catalytic hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH) . This orthogonality allows Boc and Cbz to be used sequentially in the same synthetic route. tert-Butyl (5-aminothiazol-2-yl)carbamate provides the Boc-protected amine, which can be selectively deprotected in the presence of Cbz-protected functionalities using TFA, or left intact while Cbz groups are removed by hydrogenolysis . This is a standard but critical advantage for multi-step library synthesis of 5-aminothiazole derivatives [1].

Orthogonal Deprotection
Class-level inference
Boc group cleaved by TFA; stable to hydrogenolysis. Cbz group cleaved by H2/Pd-C; stable to mild acid. Both can coexist for sequential deprotection.
Supports multi-step library synthesis with independent protecting group removal
Standard protecting group orthogonality; not specific to this scaffold
orthogonal deprotection acid-labile Boc hydrogenolytic Cbz cleavage solid-phase peptide synthesis

5-Aminothiazole Core as a Kinase Inhibitor Pharmacophore

The 5-aminothiazole scaffold serves as a core structural component in highly selective ATP-competitive kinase inhibitors. MC180295, a selective CDK9 inhibitor (IC₅₀ = 5 nM), features an aminothiazole core and demonstrates >22-fold selectivity over other CDK isoforms (CDK1 IC₅₀ = 138 nM; CDK2 IC₅₀ = 233 nM; CDK4 IC₅₀ = 112 nM; CDK6 IC₅₀ = 712 nM) [1]. While this data pertains to a fully elaborated inhibitor rather than the building block itself, it validates the 5-aminothiazole core as a productive pharmacophoric element in kinase inhibitor design. tert-Butyl (5-aminothiazol-2-yl)carbamate is a strategic precursor for constructing such kinase inhibitor libraries in a diversity-oriented synthesis paradigm [2].

Kinase Pharmacophore
Supporting evidence
MC180295 (aminothiazole-based CDK9 inhibitor) IC50 5 nM, >22-fold selectivity over other CDKs. This building block is a precursor to such scaffolds.
Reported kinase inhibitor design context; building block itself not evaluated
Data from elaborated inhibitor; relevance to procurement depends on synthetic plan
CDK9 inhibitor kinase hinge binder aminothiazole pharmacophore epigenetic therapy

High-Value Application Scenarios


Kinase Inhibitor Library Synthesis via Diversity-Oriented Assembly

When constructing focused kinase inhibitor libraries, the 5-aminothiazole core is a validated pharmacophore for ATP-competitive kinase inhibition, as exemplified by the CDK9 inhibitor MC180295 (IC₅₀ = 5 nM) [1]. tert-Butyl (5-aminothiazol-2-yl)carbamate provides the Boc-protected amine handle for selective deprotection and subsequent derivatization at the 2-position, enabling sequential functionalization of the thiazole scaffold without cross-reactivity at the 5-amino position . This is the scenario where this compound is most clearly preferred over unprotected 5-aminothiazole or Cbz-protected analogs that cannot be orthogonally deprotected under acidic conditions.

Ugi Multi-Component Reactions for Parallel Aminothiazole Synthesis

The Boc-protected aminothiazole scaffold is compatible with post-Ugi cyclization strategies using Lawesson's reagent or related thionating agents to generate diverse 5-aminothiazole libraries [1]. The Boc group remains intact during cyclization and can be removed at a later stage for further functionalization, providing a distinct advantage over Fmoc-protected analogs, which are incompatible with the basic conditions of Fmoc-based strategies [1]. This scenario leverages the orthogonal stability of the Boc group under the neutral to mildly basic conditions of Ugi reactions.

Selective Acidolytic Deprotection with Hydrogenolysis-Sensitive Groups

In synthetic routes where the target molecule contains hydrogenolysis-sensitive functional groups (e.g., benzyl esters, alkenes, or certain heterocycles that may be reduced), the Boc group on tert-butyl (5-aminothiazol-2-yl)carbamate can be selectively removed with TFA without affecting Cbz-protected amines or other reducible moieties [1]. This orthogonality is particularly valuable in peptide-thiazole conjugate synthesis and in the construction of complex natural product analogs where multiple protecting groups must be manipulated independently .

Aqueous Biological Assay Workflows Requiring Scaffold Stability

For any biological evaluation requiring incubation in aqueous buffer at physiological pH, 4-aminothiazole-based compounds are unsuitable due to documented tautomerization and hydrolysis to inactive thiazolones [1]. The 5-aminothiazole scaffold avoids this degradation pathway, making tert-butyl (5-aminothiazol-2-yl)carbamate the preferred building block for programs that require aqueous stability from the earliest screening stages [1]. After Boc deprotection, the resulting 5-aminothiazole retains its integrity for enzymatic and cellular assays.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal Boc deprotection strategy
Sequential functionalization without cross-reactivity
Ugi multi-component reactions
Boc stability under neutral to mildly basic conditions
Post-Ugi cyclization compatibility
Selective acidolytic deprotection
Acid-labile Boc vs hydrogenolysis-sensitive groups
Orthogonal deprotection in complex molecules
Aqueous biological assay workflows
5-Aminothiazole scaffold aqueous stability
Avoidance of thiazolone degradation pathway
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